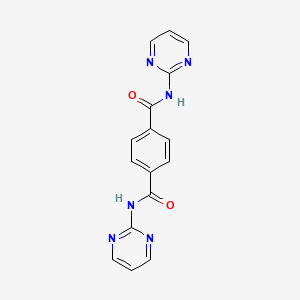![molecular formula C21H20N2O3S B10977513 3-methyl-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)benzamide](/img/structure/B10977513.png)
3-methyl-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-METHYL-N-[4-(4-METHYLBENZENESULFONAMIDO)PHENYL]BENZAMIDE is a complex organic compound with significant applications in various fields of chemistry and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-N-[4-(4-METHYLBENZENESULFONAMIDO)PHENYL]BENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 4-methylbenzenesulfonyl chloride with aniline to form 4-methyl-N-(4-aminophenyl)benzenesulfonamide. This intermediate is then reacted with 3-methylbenzoyl chloride under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-METHYL-N-[4-(4-METHYLBENZENESULFONAMIDO)PHENYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
3-METHYL-N-[4-(4-METHYLBENZENESULFONAMIDO)PHENYL]BENZAMIDE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-METHYL-N-[4-(4-METHYLBENZENESULFONAMIDO)PHENYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as anti-inflammatory or antimicrobial actions.
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzenesulfonamide: A simpler compound with similar sulfonamide functionality.
N-(4-Methylphenyl)benzenesulfonamide: Another related compound with comparable structural features.
Uniqueness
3-METHYL-N-[4-(4-METHYLBENZENESULFONAMIDO)PHENYL]BENZAMIDE is unique due to its specific combination of functional groups and structural complexity. This uniqueness allows it to participate in a wider range of chemical reactions and applications compared to simpler analogs.
Properties
Molecular Formula |
C21H20N2O3S |
|---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
3-methyl-N-[4-[(4-methylphenyl)sulfonylamino]phenyl]benzamide |
InChI |
InChI=1S/C21H20N2O3S/c1-15-6-12-20(13-7-15)27(25,26)23-19-10-8-18(9-11-19)22-21(24)17-5-3-4-16(2)14-17/h3-14,23H,1-2H3,(H,22,24) |
InChI Key |
QBFCDQROUOLAGH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CC(=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-({[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]carbamoyl}amino)benzoate](/img/structure/B10977437.png)
![4-[1-(9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)ethoxy]benzonitrile](/img/structure/B10977439.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(propan-2-yl)benzamide](/img/structure/B10977449.png)
![7-(difluoromethyl)-N-(4,6-dimethyl-2-oxopyridin-1(2H)-yl)-5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10977464.png)
![N-(3-bromophenyl)-2-[2-(4-chlorobenzyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B10977468.png)
![N-(1-Adamantyl)-2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]-N-methylacetamide](/img/structure/B10977474.png)

![Methyl 3-({[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetyl}amino)benzoate](/img/structure/B10977491.png)

![N-tert-butyl-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B10977501.png)
![N-(3-chlorobenzyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide](/img/structure/B10977505.png)
![N-{3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}tetrahydrofuran-2-carboxamide](/img/structure/B10977510.png)

